molecular formula C20H19N3O5S B11519229 4-[({(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid

4-[({(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid

Cat. No.: B11519229
M. Wt: 413.4 g/mol
InChI Key: SJDNKGVWHBXJOQ-UHFFFAOYSA-N
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Description

4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID is a complex organic compound that features a thiazolidinone ring, a benzoic acid moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID typically involves multiple steps. One common method includes the formation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The methoxyphenyl group is introduced via a Schiff base formation reaction, where an aldehyde reacts with an amine to form an imine. The final step involves the acylation of the benzoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring and the methoxyphenyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the thiazolidinone ring and the methoxyphenyl group distinguishes it from other similar compounds, providing unique chemical and biological properties .

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

4-[[2-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C20H19N3O5S/c1-23-18(25)16(29-20(23)22-14-7-9-15(28-2)10-8-14)11-17(24)21-13-5-3-12(4-6-13)19(26)27/h3-10,16H,11H2,1-2H3,(H,21,24)(H,26,27)

InChI Key

SJDNKGVWHBXJOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(SC1=NC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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